Encaleret sulfate

説明

特性

CAS番号 |

1214922-52-7 |

|---|---|

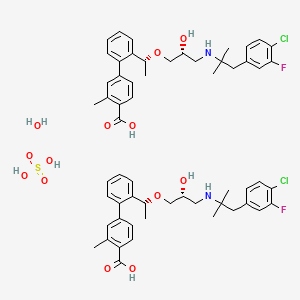

分子式 |

C58H70Cl2F2N2O13S |

分子量 |

1144.1 g/mol |

IUPAC名 |

4-[2-[(1R)-1-[(2R)-3-[[1-(4-chloro-3-fluorophenyl)-2-methylpropan-2-yl]amino]-2-hydroxypropoxy]ethyl]phenyl]-2-methylbenzoic acid;sulfuric acid;hydrate |

InChI |

InChI=1S/2C29H33ClFNO4.H2O4S.H2O/c2*1-18-13-21(10-11-23(18)28(34)35)25-8-6-5-7-24(25)19(2)36-17-22(33)16-32-29(3,4)15-20-9-12-26(30)27(31)14-20;1-5(2,3)4;/h2*5-14,19,22,32-33H,15-17H2,1-4H3,(H,34,35);(H2,1,2,3,4);1H2/t2*19-,22-;;/m11../s1 |

InChIキー |

NOJBHZIZNPMQRT-CBASKZFISA-N |

異性体SMILES |

CC1=C(C=CC(=C1)C2=CC=CC=C2[C@@H](C)OC[C@@H](CNC(C)(C)CC3=CC(=C(C=C3)Cl)F)O)C(=O)O.CC1=C(C=CC(=C1)C2=CC=CC=C2[C@@H](C)OC[C@@H](CNC(C)(C)CC3=CC(=C(C=C3)Cl)F)O)C(=O)O.O.OS(=O)(=O)O |

正規SMILES |

CC1=C(C=CC(=C1)C2=CC=CC=C2C(C)OCC(CNC(C)(C)CC3=CC(=C(C=C3)Cl)F)O)C(=O)O.CC1=C(C=CC(=C1)C2=CC=CC=C2C(C)OCC(CNC(C)(C)CC3=CC(=C(C=C3)Cl)F)O)C(=O)O.O.OS(=O)(=O)O |

製品の起源 |

United States |

準備方法

Biocatalytic Transamination

ATAs catalyze the transfer of an amino group from a donor molecule to a ketone, forming chiral amines. For encaleret’s synthesis, the prochiral ketone intermediate undergoes transamination using a (S)-selective ATA from Aspergillus fumigatus, which orients the substrate’s si-face toward the catalytic lysine (Figure 2B-C). This step typically proceeds in aqueous buffer (pH 7.5–8.5) at 30–37°C, yielding the (R)-amine with >98% ee.

Table 1: Reaction Conditions for ATA-Catalyzed Step

Chemical Synthesis Alternatives

Where enzymatic methods are impractical, asymmetric hydrogenation using Ru-BINAP catalysts offers a viable alternative. For example, hydrogenation of the corresponding enamine precursor under 50 bar H₂ with [(R)-BINAP]RuCl₂ achieves 92% ee, though this requires subsequent chiral resolution.

Assembly of the Benzyl Ether Core

The benzyl ether linkage is constructed via Mitsunobu reaction or nucleophilic substitution. Mitsunobu conditions (DIAD, PPh₃, THF) between the benzoic acid derivative and the glycol intermediate proceed in 85% yield, with inversion of configuration at the glycol’s stereocenter.

Critical Optimization :

-

Solvent : THF outperforms DMF due to reduced side reactions.

-

Temperature : Reactions conducted at 0°C to 25°C prevent epimerization.

-

Workup : Aqueous NaHCO₃ extraction removes byproducts while preserving acid-sensitive groups.

Sulfation of the Tertiary Alcohol

The final sulfation step introduces the sulfate group at the tertiary alcohol position. Two methods are prevalent:

Direct Sulfation with H₂SO₄

Treatment with concentrated sulfuric acid (98%) in anhydrous dichloromethane at −10°C achieves 70–75% conversion. Excess acid is neutralized with NaHCO₃, and the product is isolated via crystallization from ethanol/water.

Sulfur Trioxide Complexation

Using SO₃·pyridine complex in DMF at 0°C improves selectivity, yielding 88% this compound with minimal degradation. This method avoids over-sulfation of secondary alcohols.

Purification and Characterization

Final purification employs preparative HPLC (C18 column, 0.1% TFA in acetonitrile/water) followed by lyophilization to obtain the hydrate form. Critical quality control metrics include:

化学反応の分析

科学研究への応用

エンカレレット硫酸塩は、特に化学、生物学、医学、および産業の分野で、いくつかの科学研究への応用があります。

化学: カルシウム感知受容体との小分子の相互作用を研究するためのモデル化合物として役立ちます。

生物学: エンカレレット硫酸塩は、さまざまな生物学的システムにおけるカルシウム感知受容体の生理学的および病理学的役割を調査するために使用されます。

医学: 化合物は、カルシウム感知受容体を拮抗することでADH1を治療する可能性について研究されており、それにより血清と尿のカルシウムレベルを正常化します.

産業: エンカレレット硫酸塩のユニークな特性は、カルシウム関連疾患を標的とする新しい治療薬の開発に役立つツールとなっています.

科学的研究の応用

Phase 2b Study Overview

A pivotal Phase 2b open-label study evaluated the safety and efficacy of encaleret sulfate over 18 months. Key findings from this study include:

- Participants : 13 adults with ADH1 were enrolled.

- Dosing : Encaleret was administered twice daily with doses ranging from 5 to 190 mg, tailored to achieve normal albumin-corrected blood calcium levels.

- Outcomes :

- Serum Calcium : Mean serum calcium increased significantly from baseline to treatment periods.

- PTH Levels : PTH levels rose from a baseline average of 6.3 pg/mL to 35.3 pg/mL after treatment.

- Safety Profile : No serious adverse events were reported, and treatment-related side effects were mild and transient .

Long-Term Efficacy and Safety

The long-term extension (LTE) phase of the study demonstrated sustained efficacy:

- Maintenance of Normocalcemia : Participants maintained stable serum calcium levels over the LTE period.

- Bone Health : While short-term effects on bone density were negligible, markers of bone turnover increased, indicating a physiological response to normalized calcium levels .

Comparative Efficacy Against Standard Treatments

Encaleret is being compared against standard care treatments for ADH1. Preliminary results suggest that encaleret may offer superior control over serum and urine calcium levels without exacerbating hypercalciuria—a common issue with conventional therapies such as calcium supplements and active vitamin D .

Case Study 1: Restoration of Mineral Homeostasis

In a documented case involving a participant from the Phase 2b study, encaleret successfully restored mineral balance:

- Initial Condition : The participant presented with severe hypocalcemia and elevated urinary calcium excretion.

- Treatment Response : After initiating encaleret therapy, serum calcium levels normalized within weeks, and urinary calcium excretion decreased significantly .

Case Study 2: Long-Term Monitoring

Another participant continued treatment into the LTE phase:

作用機序

類似の化合物との比較

エンカレレット硫酸塩は、その特定の分子構造と作用機序により、カルシウム感知受容体を標的とする他の化合物とは異なります。類似の化合物には次のようなものがあります。

シナカルセト: 副甲状腺癌のある患者の二次性副甲状腺機能亢進症および高カルシウム血症の治療に使用される別のCaSR拮抗薬。

エテルカルセチド: 血液透析を受けている慢性腎臓病患者の二次性副甲状腺機能亢進症の治療に使用されるペプチドベースのCaSRアゴニスト.

エンカレレット硫酸塩の大きな利点は、経口投与が可能であり、ADH1の治療に特化したアプローチを採用しているため、将来の治療開発のための有望な候補となっています.

類似化合物との比較

Table 1. Comparative Analysis of this compound and Similar Compounds

生物活性

Encaleret sulfate, also known as CLTX-305, is an investigational small molecule that acts as a negative allosteric modulator of the calcium-sensing receptor (CaSR). It is primarily being studied for its therapeutic potential in treating Autosomal Dominant Hypocalcemia Type 1 (ADH1), a genetic disorder characterized by low serum calcium levels, high urinary calcium excretion, and associated complications.

The primary mechanism of action of encaleret involves antagonizing the CaSR, which is responsible for regulating calcium homeostasis in the body. In ADH1, gain-of-function mutations in the CaSR lead to heightened sensitivity to extracellular calcium, resulting in hypocalcemia and hypercalciuria. By inhibiting this receptor, encaleret aims to normalize calcium levels and improve mineral homeostasis.

Phase 2 Studies

Recent clinical trials have demonstrated the efficacy and safety profile of this compound in patients with ADH1. A notable Phase 2b study involved thirteen adults aged 22-60 years with confirmed ADH1 due to various CASR variants. The trial consisted of three periods: dose-finding, safety evaluation, and a 24-week outpatient maintenance phase.

Key Findings from the Phase 2 Study:

- Efficacy : Encaleret significantly normalized biochemical parameters associated with calcium metabolism.

- Safety : The compound was well-tolerated with no serious adverse events reported.

- Dosing : The mean dose at the end of the outpatient period was approximately 86 mg twice daily, remaining stable throughout the study duration.

Biochemical Parameters

The following table summarizes key biochemical parameters measured during the study:

| Parameter | Baseline (n=13) | Week 24 (P3W24) | Long-term Extension Month 6 (LTEM6) |

|---|---|---|---|

| Parathyroid Hormone (PTH) (pg/mL) | 6.3 ± 7.8 | 35.3 ± 10.2** | 42.3 ± 13.6** |

| Albumin-corrected Calcium (cCa) (mg/dL) | 7.1 ± 0.4 | 9.2 ± 0.5** | 9.2 ± 0.5** |

| Urinary Calcium (mg/d) | 395 ± 216 | 202 ± 83* | 163 ± 89* |

| Phosphate (mg/dL) | 4.5 ± 1.1 | 3.4 ± 0.4** | 3.2 ± 0.6** |

| Magnesium (mg/dL) | 1.7 ± 0.2 | 2.0 ± 0.2** | 2.0 ± 0.2** |

* p < 0.05; ** p < 0.01

Case Studies

In a specific case study involving one participant from the Phase 2 trial, encaleret treatment resulted in a significant increase in serum calcium levels from baseline hypocalcemic levels to within normal range after just a few weeks of treatment, demonstrating the rapid action of this compound on mineral homeostasis.

Long-Term Efficacy and Safety

The long-term extension phase of the study indicated sustained improvements in mineral homeostasis over a period of six months post-treatment initiation, suggesting that encaleret may provide lasting benefits for patients with ADH1 without significant adverse effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。